molecular formula C12H20F2N2O2 B13061611 tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate

tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate

Cat. No.: B13061611
M. Wt: 262.30 g/mol
InChI Key: LHFWPIPUVSCOLC-UHFFFAOYSA-N
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Description

tert-Butyl 8,8-difluoro-2,6-diazaspiro[35]nonane-6-carboxylate is a synthetic organic compound with the molecular formula C12H20F2N2O2 It is characterized by its spirocyclic structure, which includes a diazaspiro nonane ring system with two fluorine atoms and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor, such as a diamine and a ketone or aldehyde.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced via fluorination reactions, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the reduction of functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate
  • tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate

Uniqueness

tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate is unique due to the presence of fluorine atoms, which can significantly alter its chemical properties, such as its reactivity and stability. This makes it distinct from other similar compounds and can provide advantages in specific applications, such as increased binding affinity or improved pharmacokinetic properties.

Properties

Molecular Formula

C12H20F2N2O2

Molecular Weight

262.30 g/mol

IUPAC Name

tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate

InChI

InChI=1S/C12H20F2N2O2/c1-10(2,3)18-9(17)16-7-11(5-15-6-11)4-12(13,14)8-16/h15H,4-8H2,1-3H3

InChI Key

LHFWPIPUVSCOLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC(C1)(F)F)CNC2

Origin of Product

United States

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